molecular formula C20H17F2N3O3 B4520744 N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4520744
M. Wt: 385.4 g/mol
InChI Key: FOOLKWIISSFFHZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 2-fluorobenzyl group and a 3-(4-fluoro-2-methoxyphenyl) substituent on the pyridazinone core. The compound’s structure combines fluorine and methoxy groups, which are known to enhance metabolic stability and target binding in medicinal chemistry.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c1-28-18-10-14(21)6-7-15(18)17-8-9-20(27)25(24-17)12-19(26)23-11-13-4-2-3-5-16(13)22/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOLKWIISSFFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorobenzyl and methoxyphenyl substituents. Common reagents used in these reactions include fluorobenzyl bromide, methoxyphenylboronic acid, and various catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The position of fluorine on the benzyl group significantly impacts molecular interactions. For example:

  • N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replaces the 2-fluorobenzyl group with a 3-fluorobenzyl moiety.
  • N-(4-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () further modifies the substitution pattern, introducing a 4-fluorobenzyl group and a 2-fluoro-4-methoxyphenyl substituent. Such changes could affect solubility and lipophilicity .
Table 1: Impact of Benzyl Substituent Modifications
Compound Name Benzyl Group Pyridazinone Substituent Molecular Weight
N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) 2-fluorobenzyl 4-fluoro-2-methoxyphenyl ~414 (estimated)
N-(3-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-fluorobenzyl 4-fluoro-2-methoxyphenyl ~414
N-(4-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-fluorobenzyl 2-fluoro-4-methoxyphenyl ~414

Variations in the Acetamide Side Chain

The acetamide side chain’s structure influences pharmacokinetic properties:

  • N-[2-(6-fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replaces the benzyl group with a 6-fluoroindole-ethyl chain.
  • 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide () features a branched aliphatic chain, increasing lipophilicity (ClogP ~3.5) compared to the target compound’s benzyl group .
Table 2: Side Chain Modifications and Properties
Compound Name Side Chain Key Properties
Target Compound 2-fluorobenzyl Moderate lipophilicity, aromatic
N-[2-(6-fluoroindol-1-yl)ethyl]-...acetamide 6-fluoroindole-ethyl High aromaticity, CNS potential
2-[3-(4-fluoro-2-methoxyphenyl)-...-N-(6-methylheptan-2-yl)acetamide 6-methylheptan-2-yl High lipophilicity (MW 389.47)

Pyridazinone Core Substitutions

The pyridazinone ring’s substitution pattern is critical for bioactivity:

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide () incorporates a piperazine ring, suggesting serotonin or dopamine receptor affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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